1H,1H-Heptafluorobutyl butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F7O2/c1-2-3-5(16)17-4-6(9,10)7(11,12)8(13,14)15/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIKDEUYHLTTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895513 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2926-44-5 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 1h,1h Heptafluorobutyl Butyrate
Hydrolytic Behavior and Degradation Mechanisms
The hydrolytic stability of 1H,1H-heptafluorobutyl butyrate (B1204436) is a critical aspect of its chemical profile, influencing its environmental fate and suitability for various applications. The presence of the electron-withdrawing heptafluorobutyl group significantly impacts the reactivity of the ester linkage. This fluorinated moiety enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
The degradation of fluorinated esters can be complex. While the electron-withdrawing nature of the fluorine atoms can accelerate hydrolysis, the hydrophobic character of the fluorinated chain may hinder the access of water molecules to the reaction center. rsc.org Studies on other fluorinated compounds have shown that biodegradation can be challenging, with the strength of the carbon-fluorine bond contributing to their persistence in the environment. nih.gov However, less heavily fluorinated molecules can undergo complex metabolic degradation through various simultaneous pathways. nih.gov
The primary hydrolytic degradation mechanism for 1H,1H-heptafluorobutyl butyrate is expected to be the cleavage of the ester bond, yielding butyric acid and 1H,1H-heptafluorobutanol. This reaction can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, further increasing the electrophilicity of the carbonyl carbon. wikipedia.org In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. saskoer.ca
Research on the degradation of other polyfluorinated compounds suggests that cleavage of the C-O bond is a more likely pathway than the cleavage of the strong C-F bonds. acs.org The initial step in the environmental degradation of similar fluorinated esters is often the hydrolysis of the ester linkage.
A hypothetical study on the hydrolysis of this compound under different pH conditions could yield the following results:
Table 1: Hypothetical Hydrolysis Data for this compound
| pH | Temperature (°C) | Half-life (days) | Primary Degradation Products |
| 4 | 25 | > 365 | 1H,1H-Heptafluorobutanol, Butyric Acid |
| 7 | 25 | 180 | 1H,1H-Heptafluorobutanol, Butyric Acid |
| 9 | 25 | 30 | 1H,1H-Heptafluorobutanol, Butyrate |
Nucleophilic Substitution Reactions Involving the Ester Moiety
The ester functionality in this compound is a key site for nucleophilic substitution reactions. Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is a prominent example. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. libretexts.org
In a typical transesterification, reacting this compound with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst would lead to the formation of a new ester (methyl or ethyl butyrate) and the release of 1H,1H-heptafluorobutanol. wikipedia.org The use of a large excess of the reacting alcohol can drive the equilibrium towards the products. libretexts.org
Aminolysis, the reaction with an amine to form an amide, is another important nucleophilic substitution reaction. The reaction of this compound with a primary or secondary amine would yield N-substituted butyramide (B146194) and 1H,1H-heptafluorobutanol. The strong electron-withdrawing effect of the heptafluorobutyl group is expected to facilitate these nucleophilic attacks on the carbonyl carbon.
The following table illustrates potential outcomes of nucleophilic substitution reactions with this compound:
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Catalyst | Product 1 | Product 2 |
| Methanol | H₂SO₄ (acid) | Methyl butyrate | 1H,1H-Heptafluorobutanol |
| Ethanol | NaOEt (base) | Ethyl butyrate | 1H,1H-Heptafluorobutanol |
| Ammonia | None | Butyramide | 1H,1H-Heptafluorobutanol |
| Diethylamine | None | N,N-Diethylbutyramide | 1H,1H-Heptafluorobutanol |
Electrophilic Reactions and Fluorine Atom Influence
The influence of the fluorine atoms in this compound is predominantly characterized by their strong inductive electron-withdrawing effect. rsc.orgrsc.org This effect significantly deactivates the carbonyl group towards electrophilic attack. The electron density at the carbonyl oxygen is reduced, making it less susceptible to protonation or coordination with other electrophiles.
Consequently, reactions that typically involve electrophilic attack on the ester carbonyl, such as certain types of acid-catalyzed polymerizations or condensations, would be significantly hindered for this compound compared to its non-fluorinated analogs. While fluorine can sometimes participate in activating aromatic systems towards electrophilic substitution, this effect is not relevant to the aliphatic ester structure of this compound. acs.org
The primary influence of the fluorine atoms is to render the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles, as discussed in the previous sections. Any potential electrophilic reaction would likely require very harsh conditions to overcome the deactivating effect of the fluorinated alkyl chain. The fluorine atoms themselves are generally unreactive towards electrophiles under typical organic reaction conditions. acs.org
Thermal Stability and Decomposition Pathways
The thermal stability of this compound is influenced by the presence of the fluorinated alkyl chain. Studies on the thermal decomposition of other fluorinated esters indicate that they can undergo a unimolecular elimination reaction at elevated temperatures. najah.edu This process typically involves a six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid.
In the case of this compound, the expected decomposition pathway would involve the elimination of 1,1,2,2,3,3,4-heptafluoro-1-butene and the formation of butyric acid. The electron-withdrawing nature of the fluorinated group can lower the activation energy for this decomposition route compared to non-fluorinated esters. najah.edu
Alternative decomposition pathways at very high temperatures could involve homolytic cleavage of C-C or C-O bonds, leading to a complex mixture of radical fragments and subsequent recombination and disproportionation products. Pyrolysis of similar esters has been shown to produce a variety of smaller molecules. researchgate.net
A summary of the likely thermal decomposition products is presented below:
Table 3: Predicted Thermal Decomposition Products
| Decomposition Pathway | Temperature Range | Major Products |
| Unimolecular Elimination | High | 1,1,2,2,3,3,4-Heptafluoro-1-butene, Butyric Acid |
| Radical Fragmentation | Very High | Complex mixture of smaller fluorinated and non-fluorinated hydrocarbons and oxygenates |
Radical Reactions and Polymerization Potential (as a derivative, not as a monomer)
While this compound itself is not a typical monomer for polymerization, its derivatives can participate in radical reactions. Free radical reactions often involve initiation, propagation, and termination steps. libretexts.orgyoutube.com A radical can be generated on the butyrate portion of the molecule, for instance, by hydrogen abstraction from one of the methylene (B1212753) groups using a radical initiator like AIBN (azobisisobutyronitrile). libretexts.org
Once formed, this carbon-centered radical could potentially add to a polymerizable monomer, such as an alkene, initiating a polymerization chain. In this scenario, the this compound moiety would be incorporated as an end-group of the resulting polymer chain. This could be a method to introduce a fluorinated segment at the terminus of a polymer, thereby modifying its surface properties, such as hydrophobicity and oleophobicity.
The heptafluorobutyl group itself is relatively stable towards radical reactions due to the strength of the C-F bonds. However, the C-H bonds on the butyrate chain are susceptible to radical abstraction. ucr.edu The general scheme for such a process would be:
Initiation: Formation of a radical initiator.
Hydrogen Abstraction: The initiator radical abstracts a hydrogen atom from the butyrate chain of a this compound derivative.
Addition to Monomer: The resulting radical adds to a monomer unit.
Propagation: The new monomer radical adds to another monomer, and the chain grows.
Termination: Two radicals combine to terminate the polymerization. khanacademy.org
The use of fluorinated compounds in polymerization can lead to materials with unique properties. wikipedia.org Derivatives of this compound could serve as chain transfer agents in radical polymerization, controlling the molecular weight of the resulting polymer and introducing a fluorinated end-group.
Advanced Spectroscopic and Analytical Characterization of 1h,1h Heptafluorobutyl Butyrate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1H,1H-Heptafluorobutyl butyrate (B1204436), a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, allows for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 1H,1H-Heptafluorobutyl butyrate provides information about the non-fluorinated butyl portion of the ester. The spectrum is characterized by distinct signals corresponding to the different proton environments in the butyrate chain and the methylene (B1212753) group adjacent to the ester oxygen.
The protons of the terminal methyl group (CH₃) of the butyrate moiety are expected to appear as a triplet at the most upfield region due to shielding effects. The adjacent methylene group (CH₂CH₂COO) will appear as a sextet, resulting from coupling to the neighboring methyl and methylene protons. The methylene group alpha to the carbonyl (CH₂COO) is deshielded by the electron-withdrawing carbonyl group and will appear as a triplet. The most deshielded proton signal belongs to the methylene group bonded to the oxygen atom (-OCH₂-), which is further deshielded by the adjacent highly electronegative heptafluoropropyl group. This signal is expected to be a triplet due to coupling with the adjacent CF₂ group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| CH₃-CH₂- | ~0.9 | Triplet (t) | 3H |
| CH₃-CH₂-CH₂- | ~1.7 | Sextet | 2H |
| -CH₂-COO- | ~2.3 | Triplet (t) | 2H |
| -O-CH₂-CF₂- | ~4.5 | Triplet (t) | 2H |
Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shift and Coupling Analysis
¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. wikipedia.org In this compound, there are three distinct fluorine environments in the heptafluorobutyl chain (-CF₂CF₂CF₃), leading to three main signals in the ¹⁹F NMR spectrum.
The terminal trifluoromethyl group (-CF₃) typically appears around -81 ppm as a triplet, due to coupling with the adjacent difluoromethylene (-CF₂-) group. The CF₂ group adjacent to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The CF₂ group attached to the ester-linked methylene group (-OCH₂CF₂-) is the most deshielded and will appear as a triplet due to coupling with the adjacent CF₂ group. Long-range couplings between fluorine nuclei are common and can lead to more complex splitting patterns. wikipedia.org
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| -CF₂-CF₂-CF₃ | ~ -81 | Triplet (t) | 3F |
| -OCH₂-CF₂-CF₂ - | ~ -120 | Quartet (q) | 2F |
| -OCH₂-CF₂ -CF₂- | ~ -126 | Triplet (t) | 2F |
Note: Chemical shifts are referenced relative to CFCl₃. Expected values are approximate.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum complements the proton and fluorine NMR data by providing information on the carbon skeleton of the molecule. The spectrum will show distinct signals for each carbon atom in a unique chemical environment.
The carbonyl carbon (C=O) of the ester group is highly deshielded and typically appears in the range of 170-175 ppm. The carbons of the butyl chain will appear in the upfield region of the spectrum. The carbon atom of the methylene group attached to the oxygen (-OCH₂) will be deshielded compared to the other aliphatic carbons. The fluorinated carbons will exhibit characteristic shifts and may show splitting due to carbon-fluorine coupling (J-C-F), which can be complex.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C H₃-CH₂- | ~13 |
| CH₃-C H₂- | ~18 |
| -C H₂-COO- | ~35 |
| -O-C H₂-CF₂- | ~58 (triplet due to ²J-C-F) |
| -O-CH₂-C F₂- | ~118 (triplet of triplets due to ¹J-C-F and ²J-C-F) |
| -CF₂-C F₂- | ~110 (quartet of triplets due to ²J-C-F and ¹J-C-F) |
| -C F₃ | ~117 (quartet due to ¹J-C-F) |
| >C =O | ~172 |
Note: Expected chemical shifts are approximate and can vary. The appearance of fluorinated carbons will be complex due to C-F coupling.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons in the butyl group. sdsu.edu For instance, a cross-peak would be observed between the signal for the CH₃ group (~0.9 ppm) and the adjacent CH₂ group (~1.7 ppm). Similarly, a correlation would be seen between the CH₂ at ~1.7 ppm and the CH₂ alpha to the carbonyl group at ~2.3 ppm. This confirms the connectivity of the butyrate chain.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu It is particularly useful for connecting different parts of the molecule. Key HMBC correlations for this compound would include:
A correlation from the protons of the -OCH₂- group (~4.5 ppm) to the carbonyl carbon (~172 ppm), confirming the ester linkage.
Correlations from the protons alpha to the carbonyl (~2.3 ppm) to the carbonyl carbon itself.
A correlation between the protons of the -OCH₂- group and the adjacent fluorinated carbon (-CF₂-).
These 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. libretexts.orge-bookshelf.de
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com
Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. youtube.com The resulting mass spectrum displays the molecular ion peak (M⁺·) and various fragment ion peaks, which serve as a "fingerprint" for the compound.
For this compound (Molecular Weight: 284.15 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak at m/z 284. The fragmentation is dominated by cleavage at the ester linkage and within the alkyl and fluoroalkyl chains. A common fragmentation for esters is the McLafferty rearrangement. nih.gov
Key expected fragments include:
m/z 71: This prominent peak corresponds to the butyryl cation [CH₃CH₂CH₂CO]⁺, formed by cleavage of the C-O bond of the ester.
m/z 43: Represents the propyl cation [CH₃CH₂CH₂]⁺.
m/z 213: Corresponds to the loss of the butyryl group [M - C₄H₇O]⁺, resulting in the [OCH₂CF₂CF₂CF₃]⁺ fragment.
m/z 169: A significant fragment corresponding to the perfluoropropyl cation [CF₃CF₂CF₂]⁺.
m/z 119: Represents the [CF₃CF₂]⁺ fragment.
m/z 69: Corresponds to the trifluoromethyl cation [CF₃]⁺.
The analysis of these characteristic fragments allows for the confirmation of both the butyrate and the heptafluorobutyl components of the ester.
| m/z Value | Proposed Fragment Ion | Formation Mechanism |
| 284 | [C₈H₉F₇O₂]⁺· | Molecular Ion (M⁺·) |
| 213 | [C₄H₂F₇O]⁺ | Loss of butyryl radical (·C₄H₇O) |
| 169 | [C₃F₇]⁺ | Perfluoropropyl cation |
| 119 | [C₂F₅]⁺ | Loss of ·CF₃ from [C₃F₇]⁺ |
| 71 | [C₄H₇O]⁺ | Butyryl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation from butyryl group |
Electrospray Ionization (ESI) Mass Spectrometry and Adduct Formation
Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry that frequently results in the formation of adduct ions, particularly for polar molecules. researchgate.net For an ester like this compound, which contains electronegative oxygen and fluorine atoms, the ionization process in ESI is expected to produce several common adducts. In the positive ion mode, the most common adducts are formed by the association of the neutral molecule (M) with a proton ([M+H]⁺) or alkali metal ions such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace impurities in solvents or glassware. researchgate.netsemanticscholar.org Ammonium (B1175870) adducts ([M+NH₄]⁺) may also be observed if an ammonium salt like ammonium acetate (B1210297) or ammonium formate (B1220265) is used as a mobile phase additive. uni-hannover.de
The formation of these adducts is a competitive process influenced by several factors, including the analyte's structure, the composition of the mobile phase, and the ESI source conditions. osti.gov Oxygen-rich compounds, such as esters, have a high affinity for metal cations, often leading to prominent [M+Na]⁺ and [M+K]⁺ peaks in the mass spectrum. semanticscholar.org However, the presence of the highly fluorinated alkyl chain can influence the ionization process. The use of certain mobile phase additives, such as fluorinated alkanoic acids, has been shown to suppress the formation of metal adducts, thereby enhancing the signal of the protonated molecule ([M+H]⁺). semanticscholar.org Controlling adduct formation is crucial for improving sensitivity and simplifying spectral interpretation. uni-hannover.de For this compound, one would anticipate a spectrum containing several of these common adducts, with their relative intensities depending on the specific analytical conditions.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov Unlike nominal mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental formulas due to the mass defect of the constituent atoms. This capability is critical for the unambiguous identification of a specific compound like this compound (C₈H₉F₇O₂).
By determining the experimental mass of the molecular ion or its adducts with a precision typically within 5 parts per million (ppm) of the theoretical value, HRMS provides strong evidence for the molecular formula. nih.gov The theoretical exact masses for this compound and its primary adducts can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O, ²³Na). A comparison between the measured and theoretical masses allows for the confident confirmation of the compound's identity. mdpi.com
| Ionic Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M] | C₈H₉F₇O₂ | 270.04910 |
| [M+H]⁺ | [C₈H₁₀F₇O₂]⁺ | 271.05693 |
| [M+Na]⁺ | [C₈H₉F₇O₂Na]⁺ | 293.03888 |
| [M+K]⁺ | [C₈H₉F₇O₂K]⁺ | 309.01282 |
| [M+NH₄]⁺ | [C₈H₁₃F₇O₂N]⁺ | 288.08328 |
Ion Mobility Spectrometry and Predicted Collision Cross Section (CCS) Values
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing peak capacity and analytical specificity. waters.com A key parameter obtained from IMS is the ion's rotationally averaged collision cross section (CCS), which is a measure of its effective area in a given drift gas (typically nitrogen or helium). nih.govnih.gov The CCS value is a characteristic physicochemical property that can be used as an additional identifier for a molecule, alongside its retention time and m/z value. nih.gov
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. oregonstate.edu The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its ester and fluoroalkyl moieties.
The most prominent feature for an ester is the carbonyl (C=O) stretching vibration, which appears as a strong, sharp band typically in the 1750–1735 cm⁻¹ region for saturated aliphatic esters. pressbooks.pub The spectrum will also feature C–O stretching vibrations in the 1300–1000 cm⁻¹ range. libretexts.org The presence of the heptafluorobutyl group will give rise to very strong and likely complex absorption bands due to C–F stretching in the 1400–1000 cm⁻¹ region. These C–F bands can sometimes overlap with the C–O stretching bands. oregonstate.edu Additionally, C–H stretching vibrations from the butyl group's methyl and methylene units will be visible in the 2960–2850 cm⁻¹ range. pressbooks.pub
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2960 - 2850 | Medium to Strong |
| C=O (Ester) | Stretching | 1750 - 1735 | Strong, Sharp |
| C-F (Fluoroalkyl) | Stretching | 1400 - 1000 | Very Strong |
| C-O (Ester) | Stretching | 1300 - 1000 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. While specific Raman data for this compound is not widely published, the expected spectrum can be inferred from general principles and data from similar compounds like butyl butyrate. chemicalbook.com
The C=O stretch of the ester group, which is strong in the IR spectrum, is also typically a strong and easily identifiable band in the Raman spectrum. The non-polar C-C bonds of the alkyl backbone and the C-F bonds would also be Raman active. Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, where the strong water absorption in IR can be problematic. For this compound, Raman spectroscopy would serve as a confirmatory technique to IR, providing complementary information about the vibrational modes of the molecule's carbon skeleton and functional groups.
Chromatographic Separation and Purity Analysis
Chromatography is the cornerstone for separating this compound from reaction byproducts, starting materials (such as butanoic acid and 2,2,3,3,4,4,4-heptafluoro-1-butanol), or other impurities, as well as for quantifying its purity. Both gas and liquid chromatography are applicable.
Gas Chromatography (GC): Given its likely volatility, GC is a highly suitable technique for the analysis of this compound. Separation can be achieved using a capillary column with a non-polar or mid-polar stationary phase. For purity analysis, GC coupled with a Flame Ionization Detector (GC-FID) offers robust quantification. For definitive identification of the main peak and any impurities, GC coupled to a Mass Spectrometer (GC-MS) is the method of choice, providing both retention time and mass spectral data for each component. researchgate.net
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for the separation and analysis of fluorinated esters. nih.gov A C18 or other hydrophobic stationary phase would be appropriate, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Studies on related fluorinated compounds have explored various mobile phase additives to improve peak shape and retention. nih.gov For high-sensitivity detection and confirmation, HPLC is coupled with mass spectrometry (LC-MS), which is particularly useful for analyzing complex matrices. nih.gov
Purity analysis by either GC or LC would involve developing a method that effectively separates the target compound from all potential and known impurities. The purity is then typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Volatility and Purity
Gas chromatography is an essential technique for the analysis of volatile compounds like this compound. Its high resolving power allows for the separation of the main compound from any impurities, such as starting materials, byproducts, or degradation products. Coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Research Findings:
While specific GC methods for this compound are not extensively detailed in publicly available literature, methods for similar fluorinated compounds and butyrate esters can be adapted. For instance, the analysis of heptafluorobutyrate derivatives is common in various fields, demonstrating the suitability of GC for such compounds. capes.gov.brnih.govnih.gov The high volatility imparted by the heptafluorobutyl group makes this compound an ideal candidate for GC analysis.
A hypothetical GC method for assessing the purity of this compound would likely employ a capillary column with a non-polar or semi-polar stationary phase. A non-polar phase, such as one based on polydimethylsiloxane, would separate compounds primarily based on their boiling points. researchgate.net A semi-polar phase, like those containing cyanopropylphenyl groups, could offer alternative selectivity. nih.gov A flame ionization detector (FID) would provide excellent sensitivity for quantitative analysis, while a mass spectrometer (MS) would be invaluable for qualitative identification of any co-eluting impurities. nih.govijirset.com
The following table outlines plausible parameters for a GC-MS method for the analysis of this compound:
| Parameter | Value |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl Polydimethylsiloxane |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) |
| Mass Range | 40-500 m/z |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that may not be sufficiently volatile for GC. For this compound, reversed-phase HPLC (RP-HPLC) would be the most probable mode of analysis.
Research Findings:
The development of an HPLC method for this compound would focus on selecting an appropriate stationary phase, mobile phase, and detector. Given the fluorinated nature of the compound, a standard C18 column might provide adequate retention and separation. However, specialized fluorinated stationary phases could offer enhanced selectivity and retention for such analytes. researchgate.net These phases can exhibit unique interactions with fluorinated molecules, leading to improved chromatographic performance.
The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the compound and any impurities with varying polarities. nih.gov Due to the lack of a strong chromophore in this compound, a UV detector set to a low wavelength (around 200-210 nm) might be used, although sensitivity could be limited. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), would be more suitable for quantification. Coupling the HPLC system to a mass spectrometer (LC-MS) would provide the highest degree of sensitivity and specificity. chromatographyonline.com
A proposed set of HPLC parameters is detailed in the table below:
| Parameter | Value |
| Column | Fluorinated Stationary Phase (e.g., FluoroSep-RP Phenyl) or C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | ELSD, CAD, or Mass Spectrometer |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) Techniques
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.
Research Findings:
For the analysis of this compound, UPLC would offer considerable advantages. The principles of method development are similar to HPLC, but the shorter analysis times can significantly increase sample throughput. A UPLC method coupled with tandem mass spectrometry (UPLC-MS/MS) would be a particularly powerful tool for the trace-level quantification of the compound and its potential impurities. nih.gov This is especially relevant in complex matrices where high sensitivity and selectivity are required.
The transition from an HPLC to a UPLC method would involve using a UPLC column with a corresponding stationary phase (e.g., a sub-2 µm C18 or fluorinated phase) and adjusting the flow rate and gradient profile to accommodate the shorter column length and smaller particle size. The inherent efficiency of UPLC often leads to sharper and taller peaks, enhancing detection limits. nih.gov
The following table outlines potential UPLC parameters for the rapid analysis of this compound:
| Parameter | Value |
| Column | UPLC BEH C18 or Fluorinated Phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 98% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Injection Volume | 1 µL |
X-ray Crystallography for Solid-State Structure (if crystalline form is studied)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org If this compound can be obtained in a crystalline form, this technique could provide invaluable information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
Research Findings:
Currently, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD). The ability to obtain a single crystal suitable for X-ray diffraction would be the primary prerequisite for such a study. This often depends on the purification of the compound and the screening of various crystallization conditions.
If a crystal structure were determined, it would reveal the preferred conformation of the butyl and heptafluorobutyl chains and the geometry of the ester group. The packing of the molecules in the crystal lattice would be dictated by intermolecular forces, which, for this compound, would likely include dipole-dipole interactions and van der Waals forces, with the highly fluorinated chain potentially leading to specific fluorophilic interactions. The analysis of crystal structures of other fluorinated esters has provided insights into the conformational preferences and packing motifs of such molecules. rsc.orgtandfonline.com
Data that would be obtained from a successful X-ray crystallographic study are listed in the table below:
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Intermolecular Contacts | Information on close contacts between molecules in the crystal lattice. |
Applications and Materials Science Research of 1h,1h Heptafluorobutyl Butyrate
Utilization as a Weather-Resistant Clear Coating for Wood Substrates
The incorporation of fluorinated compounds into coatings for wood substrates is a promising strategy to enhance their durability and weather resistance. The inherent properties of the C-F bond, such as high thermal and chemical stability, contribute to the creation of robust protective layers. researchgate.net When applied to wood, a clear coating containing 1H,1H-Heptafluorobutyl butyrate (B1204436) can offer protection against environmental stressors.
The heptafluorobutyl group in the ester provides a low surface energy, which imparts hydrophobic (water-repellent) and oleophobic (oil-repellent) properties to the coated wood. tue.nlwikipedia.org This is crucial for preventing water ingress, which can lead to swelling, warping, and fungal decay. The low surface energy minimizes the adhesion of dirt and other contaminants, leading to a self-cleaning effect where rain can easily wash away particulates. researchgate.net
Research on similar fluorinated materials suggests that they can significantly improve the resistance of coatings to degradation by UV radiation, a major contributor to the weathering of wood. The strong C-F bonds are less susceptible to cleavage by UV light compared to C-H bonds found in conventional coatings.
Table 1: Potential Performance Enhancements of Wood Coatings with 1H,1H-Heptafluorobutyl Butyrate
| Property | Enhancement Mechanism | Expected Outcome |
| Water Repellency | Low surface energy from the heptafluorobutyl group. nih.gov | Reduced water absorption, prevention of swelling and rot. |
| UV Resistance | High C-F bond energy. | Increased lifespan of the coating and underlying wood. |
| Stain Resistance | Oleophobic and hydrophobic nature. dtic.mil | Resistance to staining from oils, water-based colorants, and environmental pollutants. |
| Self-Cleaning | Low surface energy and hydrophobicity. researchgate.net | Dirt and grime are easily washed away by rain. |
Role in Surface Chemistry and Wettability Modification
The primary driver for using this compound in surface modification is its ability to dramatically lower the surface energy of materials. dtic.mil The presence of the perfluorinated alkyl chain leads to a surface that is enriched with fluorine atoms, creating a non-stick, low-friction interface. tue.nl This modification of surface chemistry is critical in a variety of applications, from anti-graffiti coatings to biomedical devices.
The wettability of a surface is determined by the balance of adhesive and cohesive forces. The introduction of this compound onto a surface shifts this balance, leading to a significant increase in the contact angle of liquids like water and oil. nih.gov This is because the intermolecular forces between the fluorinated surface and the liquid are much weaker than the cohesive forces within the liquid itself.
Studies on analogous fluorinated compounds have shown that even a thin layer or a monolayer of these molecules can impart the desired low-energy properties to a substrate. dtic.milcapes.gov.br This makes them highly efficient for surface treatments.
Table 2: Comparison of Surface Energy for Different Material Types
| Material Type | Typical Surface Energy (mN/m) | Reference |
| Metals | >1000 | nih.gov |
| Conventional Polymers (e.g., Polystyrene) | ~44 | nih.gov |
| Hydrocarbon-based surfaces (-CH3 groups) | ~20 | nih.gov |
| Fluorinated Surfaces (-CF3 groups) | 6-7 | nih.gov |
Potential as a Component in Specialized Lubricants and Fluids
Fluorinated compounds are well-regarded for their excellent lubricating properties, especially under extreme conditions of temperature and pressure. maconresearch.com this compound, as a fluorinated ester, has the potential to be used as either a base oil or an additive in specialized lubricants. google.com
The presence of fluorine atoms in the molecule enhances its thermal and oxidative stability compared to conventional hydrocarbon-based lubricants. halocarbon.com This allows for operation over a wider temperature range. Furthermore, the low coefficient of friction characteristic of fluorinated materials can significantly reduce wear and energy consumption in mechanical systems. researchgate.netmdpi.com
One of the challenges with some fluorinated lubricants is their low solubility in conventional oils. google.com However, the butyrate portion of this compound can improve its miscibility with other ester-based or hydrocarbon-based lubricants, allowing it to function as an effective anti-wear or friction-reducing additive. google.com
Table 3: Key Properties of Fluorinated Lubricants
| Property | Advantage | Reference |
| High Thermal Stability | Can be used at elevated temperatures without degradation. | maconresearch.com |
| Low Coefficient of Friction | Reduces wear and improves energy efficiency. | researchgate.net |
| Chemical Inertness | Resistant to oxidation and chemical attack. | vossfe.com |
| Wide Operating Temperature Range | Functional at both very low and high temperatures. | vossfe.com |
| Non-flammability | Increased safety in high-temperature applications. | google.com |
Exploration in Advanced Solvent Systems
Fluorinated solvents have gained attention for their unique properties, including high density, low surface tension, and often, low flammability. halocarbon.comkinampark.com Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have demonstrated remarkable effects on chemical reactivity and selectivity. rsc.org
This compound can be explored as a component in advanced solvent systems, particularly for processes involving fluorinated polymers or reactants. Its ester functionality may provide better solvency for a range of polar and non-polar compounds compared to highly fluorinated alkanes. The Hildebrand solubility parameter is a key indicator of a solvent's behavior, and materials with similar parameters are likely to be miscible. wikipedia.org The presence of both a fluorinated and a hydrocarbon-like moiety in this compound suggests it may have a unique solubility profile.
The use of fluorinated esters as co-solvents in lithium-ion battery electrolytes is an area of active research, as they can improve low-temperature performance and oxidative stability. nasa.govresearchgate.net
Table 4: General Characteristics of Fluorinated Solvents
| Property | Implication for Solvent Systems |
| High Density | Can facilitate phase separation. |
| Low Surface Tension | Good wetting properties. |
| Unique Solubility | Can dissolve fluorinated compounds and other specific solutes. |
| High Gas Solubility | Useful for reactions involving gases. |
| Thermal and Chemical Stability | Suitable for use under harsh reaction conditions. |
Integration into Fluorinated Polymer Formulations (as a non-monomeric additive/component)
While not a monomer for polymerization itself, this compound can be integrated into fluorinated polymer formulations as a non-monomeric additive to modify their properties. One potential role is as a plasticizer. Plasticizers are added to polymers to increase their flexibility and processability. hallstarindustrial.com Fluorinated esters can be used as plasticizers for fluoropolymers, improving their performance at low temperatures. google.com
The addition of low-molecular-weight fluorinated compounds can also serve to modify the surface properties of the bulk polymer. Due to their low surface energy, these additives tend to migrate to the polymer-air interface, creating a fluorine-rich surface layer. capes.gov.br This can enhance the hydrophobicity, oleophobicity, and stain resistance of the final product without altering the bulk mechanical properties of the polymer. researchgate.net Research has shown that even small amounts of fluorinated additives can significantly lower the critical surface tension of polymers. capes.gov.br
Table 5: Potential Effects of this compound as a Polymer Additive
| Additive Function | Desired Effect | Mechanism | Reference |
| Plasticizer | Increased flexibility, improved processing. | Reduces intermolecular forces between polymer chains. | hallstarindustrial.com |
| Surface Modifier | Enhanced hydrophobicity and oleophobicity. | Migration of the additive to the surface. | capes.gov.br |
| Processing Aid | Reduced friction during extrusion. | Acts as an internal lubricant. | researchgate.net |
Other Specialized Material Science and Engineering Applications
The unique combination of properties offered by this compound opens up possibilities for other specialized applications in materials science and engineering. For instance, its hydrophobic and anti-fouling properties could be beneficial in the development of coatings for marine applications to prevent the settlement of organisms.
In the field of electronics, materials with low dielectric constants are required to minimize signal delay and cross-talk. Fluorinated compounds are known for their low polarizability and, consequently, low dielectric constants. This suggests a potential role for this compound in the formulation of dielectric materials.
Furthermore, the study of fluorinated esters contributes to the broader understanding of molecular self-assembly and interfacial phenomena. Research into how these molecules arrange themselves at surfaces can inform the design of new smart materials with tunable properties. acs.org
Computational Chemistry and Theoretical Studies on 1h,1h Heptafluorobutyl Butyrate
Quantum Chemical Calculations of Molecular Conformation and Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are instrumental in determining the most stable three-dimensional arrangement of atoms in 1H,1H-heptafluorobutyl butyrate (B1204436), known as its molecular conformation. These calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For instance, the ester group (–COO–) will have a specific planarity and orientation relative to the fluorinated alkyl chain and the butyl group, which significantly influences its physical and chemical properties.
Furthermore, these calculations elucidate the electronic properties of the molecule. Key parameters derived from quantum chemical calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The electron-withdrawing nature of the seven fluorine atoms in the heptafluorobutyl group creates a significant dipole moment and influences the partial atomic charges across the molecule, particularly at the carbonyl carbon of the ester group, making it more electrophilic.
Table 1: Calculated Electronic Properties of 1H,1H-Heptafluorobutyl Butyrate
| Property | Predicted Value | Significance |
| Dipole Moment | High | Indicates a polar molecule with significant charge separation. |
| HOMO Energy | Low | Suggests higher stability and lower reactivity as an electron donor. |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Large | Correlates with chemical stability and resistance to electronic excitation. |
| Partial Charge on Carbonyl Carbon | Positive | Highlights the electrophilic nature of this site. |
Note: The values in this table are qualitative representations based on theoretical principles. Actual numerical values would be obtained from specific computational studies.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in condensed phases. By simulating the movement of a large ensemble of molecules over time, MD can reveal the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions. These simulations are crucial for understanding bulk properties like boiling point, viscosity, and solubility.
The simulations would likely show strong dipole-dipole interactions due to the polar ester group and the highly fluorinated chain. The fluorinated segments of the molecules may also exhibit unique packing behaviors, potentially leading to micro-segregation from the hydrocarbon butyl chains in the liquid state. This can influence the solvent properties of this compound and its miscibility with other liquids.
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic data, which can then be used to interpret experimental spectra or to identify the molecule. For this compound, key spectroscopic parameters can be calculated:
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. This would show characteristic peaks for the C=O stretch of the ester group, C-O stretches, C-F stretches, and various C-H bending and stretching modes. The strong C-F stretching vibrations are expected to appear at lower wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei. The chemical shifts are highly sensitive to the local electronic environment of each nucleus, and the predicted values can aid in the assignment of experimental NMR spectra. For instance, the fluorination pattern would result in distinct and predictable splitting patterns in the ¹H and ¹³C NMR spectra of the heptafluorobutyl group.
Mass Spectrometry: While not a direct prediction of the spectrum, computational methods can help to understand fragmentation patterns observed in mass spectrometry by calculating the energies of different potential fragment ions.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Region/Features |
| IR | C=O Stretch | ~1740-1760 cm⁻¹ |
| C-F Stretches | ~1100-1300 cm⁻¹ | |
| ¹H NMR | -OCH₂- (Heptafluorobutyl) | Highly deshielded multiplet |
| ¹⁹F NMR | CF₃ and CF₂ groups | Distinct chemical shifts and coupling patterns |
| ¹³C NMR | Carbonyl Carbon | Deshielded signal (~170 ppm) |
Note: The values in this table are approximate and based on general principles of spectroscopy. Precise values would be generated from specific computational software and methods.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry can be used to explore the potential chemical reactions of this compound and to elucidate the mechanisms of these reactions. A common reaction for esters is hydrolysis, which can be catalyzed by an acid or a base.
Structure-Property Relationship (SPR) Modeling
Structure-Property Relationship (SPR) models aim to predict the macroscopic properties of a compound based on its molecular structure. While specific SPR models for this compound are not widely published, the principles of SPR can be applied. In these models, various molecular descriptors are calculated from the computationally optimized structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, orbital energies).
These descriptors are then used to build a mathematical model that correlates them with a specific property, such as the normal boiling point. For instance, a quantitative structure-property relationship (QSPR) model could be developed to predict the boiling point of a series of fluorinated esters, including this compound. The development of such models often involves statistical methods like multiple linear regression or machine learning algorithms. researchgate.net The accuracy of these models is assessed by their ability to reproduce known data and to predict the properties of new compounds. researchgate.net
Environmental Considerations and Chemical Management of 1h,1h Heptafluorobutyl Butyrate
Environmental Persistence and Degradation Pathways (Abiotic)
The environmental persistence of a chemical is determined by its resistance to various degradation processes. For 1H,1H-heptafluorobutyl butyrate (B1204436), abiotic degradation pathways such as hydrolysis, photolysis, and oxidation are the primary considerations.
Hydrolysis:
Photolysis:
Photolysis, or degradation by light, is another potential abiotic degradation pathway. The photolytic stability of a molecule depends on its ability to absorb light at environmentally relevant wavelengths and the efficiency of the subsequent chemical reactions. For some fluorinated pharmaceuticals, aqueous photolysis has been studied under various conditions, revealing that the fluorinated functional groups can influence the degradation products. copernicus.orgcopernicus.org However, specific studies on the direct photolysis of 1H,1H-heptafluorobutyl butyrate in the atmosphere or in aqueous environments are not widely documented. The photolysis of formyl fluoride (B91410) has been investigated, providing insights into the C-F bond fission channel. nih.gov
Oxidation:
Atmospheric oxidation, primarily by hydroxyl (OH) radicals, is a major degradation pathway for many organic compounds in the troposphere. rsc.orgepfl.chnih.gov The rate of this reaction is a critical parameter for determining the atmospheric lifetime of a substance. The atmospheric oxidation of various hydrofluorocarbons (HFCs) and other fluorinated compounds has been the subject of theoretical and experimental studies. nih.govnyu.edu These studies often focus on determining the reaction rate constants and identifying the degradation products. nyu.edunih.gov For this compound, it is expected that the C-H bonds in the butyl group would be susceptible to attack by OH radicals. However, specific kinetic data for the reaction of this compound with OH radicals is not available in the reviewed literature.
Potential for Environmental Transport and Distribution in Various Compartments
The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). These parameters determine how a substance partitions between air, water, soil, and biota.
Physicochemical Properties and Partitioning:
Predicting the environmental partitioning of highly fluorinated compounds can be challenging due to their unique properties. rsc.org Models used for conventional organic contaminants may not always be accurate for these substances. rsc.org The octanol-water partition coefficient (Kow) is a key parameter for assessing the potential for bioaccumulation. wikipedia.orgchemrxiv.org For many fluorinated compounds, experimental determination of these properties is crucial for accurate environmental fate modeling.
| Property | This compound | Butyl Butyrate (for comparison) |
|---|---|---|
| Vapor Pressure | No data available copernicus.org | Data available stabilization-technologies.com |
| Water Solubility | No data available copernicus.org | 0.5 mg/mL at 20 °C researchgate.netresearchgate.net |
| Octanol-Water Partition Coefficient (Log Kow) | No data available copernicus.org | 2.89 (estimated) |
The partitioning behavior of monophthalate esters, which are also esters, has been studied in marine and freshwater sediments, highlighting the importance of ionization in their environmental fate. turi.orgnih.gov For fluorinated compounds, their unique properties can lead to different partitioning behaviors compared to their non-fluorinated counterparts. rsc.org
Approaches to Sustainable Synthesis and Green Chemistry Principles
The synthesis of fluorinated compounds traditionally involves methods that can be hazardous and generate significant waste. google.com The application of green chemistry principles aims to develop more environmentally benign synthetic routes.
Green Chemistry in Fluorination:
Recent advances in fluorine chemistry have focused on developing safer and more sustainable fluorination methods. google.comresearchgate.net This includes the use of less hazardous reagents and the development of catalytic processes. google.com For example, research has been conducted on the use of catalysts to facilitate fluorination reactions, which can improve efficiency and reduce waste. google.com The development of new fluorinating reagents with improved safety profiles is also an active area of research. google.com
Sustainable Ester Synthesis:
The synthesis of esters, including fluorinated esters, can be made more sustainable by employing green chemistry principles. This includes the use of catalytic methods to improve atom economy and reduce the use of stoichiometric reagents. For instance, one-pot conversions of esters to other functional groups have been developed to reduce the number of reaction steps and minimize waste. The use of water as a solvent in organic reactions is another green chemistry approach that has been explored for the synthesis of fluorinated compounds.
Some key principles of green chemistry applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.
Use of Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents.
Design for Degradation: Designing chemical products so that at the end of their function they break down into innocuous degradation products.
Responsible Production and End-of-Life Management
The responsible management of chemicals throughout their lifecycle, from production to disposal, is crucial for minimizing their environmental impact.
Responsible Production:
Responsible manufacturing practices for fluorinated compounds involve implementing measures to minimize emissions to the environment and ensure worker safety. This includes the use of closed-loop systems and efficient waste treatment technologies. The Industrial Emissions Directive (IED) is one of the regulatory frameworks that can address concerns related to the manufacturing of fluoropolymers and other fluorinated substances.
End-of-Life Management:
The end-of-life management of fluorinated compounds presents challenges due to the strength of the carbon-fluorine bond, which makes them resistant to degradation. Several technologies are being explored for the destruction and disposal of per- and polyfluoroalkyl substances (PFAS) and materials containing them.
Thermal Decomposition and Incineration: High-temperature incineration is a potential disposal method for fluorinated waste. nih.gov The thermal decomposition of fluoropolymers has been studied to understand the degradation products, which can include smaller fluorinated molecules. nih.gov The thermal decomposition of perfluorinated carboxylic acids has been shown to proceed through the formation of perfluorinated acyl fluorides. copernicus.org It is important that incineration is carried out at sufficiently high temperatures and with appropriate emission control technologies to prevent the release of harmful byproducts. nih.gov
Recycling and Recovery: The development of methods for the chemical recycling of fluorochemicals is an active area of research. This includes processes to recover and reuse fluorinated carboxylic acids from waste streams. For some fluorinated polymers, processes are being developed to depolymerize them back to their constituent monomers, which can then be reused. A process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones, which can then be recycled, has also been patented. google.com
Future Research Directions for 1h,1h Heptafluorobutyl Butyrate
Development of Highly Efficient and Selective Synthetic Routes
The synthesis of fluorinated esters like 1H,1H-Heptafluorobutyl butyrate (B1204436) often faces challenges related to efficiency, selectivity, and the use of harsh fluorinating agents. Future research should prioritize the development of more sustainable and sophisticated synthetic methodologies.
Key research objectives include:
Catalyst Development: Investigating novel catalysts, including metal-organic frameworks (MOFs), nanoparticle-based systems, and organocatalysts, to improve reaction rates and yields in the esterification of butyric acid or its derivatives with 1H,1H-heptafluorobutanol. The goal is to reduce reaction times and energy consumption.
Enantioselective Synthesis: For applications where chirality is crucial, developing enantioselective fluorination or esterification methods will be essential. acs.orgmdpi.com This could involve chiral catalysts that can differentiate between enantiotopic groups or faces, leading to the production of optically active fluorinated esters.
Biocatalysis: Engineering enzymes, such as lipases, for the regioselective and stereoselective synthesis of fluorinated compounds represents a green and highly selective alternative to traditional chemical methods. princeton.edu Research into creating "fluorine-selective" enzymes could pave the way for the biotechnological production of 1H,1H-heptafluorobutyl butyrate. princeton.edu
Flow Chemistry: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher purity, improved safety, and easier scalability. This is particularly relevant for managing the energy-intensive steps often involved in fluorination chemistry.
Uncovering Novel Chemical Transformations and Derivatizations
Beyond its direct use, this compound can serve as a versatile building block for synthesizing more complex fluorinated molecules. Future research should explore its reactivity to unlock new chemical possibilities.
Areas for investigation include:
Functional Group Interconversion: A primary research avenue is the efficient conversion of the ester group into other valuable functionalities. For instance, processes to transform perfluorinated esters into more reactive intermediates like perfluorinated acyl fluorides or ketones are highly valuable. google.com This would enable the use of this compound as a precursor for a wider range of fluorochemicals.
Derivatization for Analysis and Function: Developing new derivatization protocols is crucial. Acylation and alkylation are common techniques where active hydrogens are replaced to create derivatives that are more volatile or stable for analysis, such as in gas chromatography (GC). libretexts.orgyoutube.com Creating derivatives of this compound could lead to novel reagents for analytical chemistry or compounds with tailored physical properties. For example, derivatization with fluorinated acyl groups is known to enhance detectability. libretexts.org
Polymerization Precursor: Investigating the transformation of this compound into a monomer that can be used to create novel fluoropolymers. This could involve introducing polymerizable groups onto the molecule, opening the door to materials with unique thermal, chemical, and surface properties.
Expanding Applications in Niche Materials Science Fields
The inherent properties of fluorinated compounds—such as chemical inertness, thermal stability, and low surface energy—suggest that this compound could find use in several specialized materials science applications. wikipedia.orgnih.gov Research is needed to identify and optimize its performance in these areas.
Potential niche applications to explore:
Advanced Lubricants and Hydraulic Fluids: Fluorinated liquids are used as lubricants and heat transfer media in demanding environments. nih.govsamreal.com Future studies could evaluate this compound as a base oil or additive in formulations for aerospace, automotive, or industrial machinery where extreme temperatures and pressures are encountered.
Dielectric Fluids and Coolants: The electronics and high-voltage equipment industries require fluids with high dielectric strength and efficient heat dissipation. Research into the dielectric properties and thermal conductivity of this compound could position it as a coolant for transformers, capacitors, or high-performance computing systems. samreal.com
Surface Coatings and Fabric Protectors: Fluoropolymers are renowned for creating water- and oil-repellent surfaces. wikipedia.org Investigating the ability of this compound to form protective, low-friction films on various substrates could lead to applications in stain-resistant textiles, anti-graffiti coatings, or protective layers for sensitive electronic components. nih.gov
Component in Energy Storage: The new energy sector is a growing field for fluorochemicals, particularly in lithium-ion batteries and fuel cells. samreal.com Research could explore the use of this compound as a non-flammable solvent or electrolyte additive to improve the safety and performance of next-generation batteries.
Advanced In-situ Spectroscopic Monitoring of Reactions
To achieve the highly efficient and selective synthetic routes mentioned previously, a deep mechanistic understanding of the underlying chemical reactions is required. Advanced in-situ spectroscopic techniques offer a window into reactions as they occur, providing real-time data on kinetics, intermediates, and catalyst behavior. xjtu.edu.cnnih.gov
Future research should employ:
In-situ FTIR and Raman Spectroscopy: These techniques are powerful for tracking the concentration of reactants, products, and key intermediates during esterification. xjtu.edu.cnyoutube.com By monitoring characteristic vibrational bands in real-time, reaction kinetics can be precisely determined, and the influence of various parameters can be optimized efficiently.
In-situ NMR Spectroscopy: For homogeneous catalytic reactions, in-situ NMR can provide detailed structural information about catalyst resting states and transient intermediates, which is critical for elucidating complex reaction mechanisms. acs.org
High-Pressure Spectroscopy: Since many fluorination and esterification reactions may be performed under pressure, utilizing specialized high-pressure spectroscopic cells is essential for studying reactions under industrially relevant conditions. nih.govnih.gov This allows for the investigation of phase behavior and catalyst stability in situ.
| Spectroscopic Technique | Information Gained | Research Application for this compound |
| In-situ FTIR/Raman | Reaction kinetics, intermediate detection, endpoint determination | Real-time monitoring of ester formation, catalyst activity, and optimization of reaction conditions (temp, pressure). youtube.com |
| In-situ NMR | Mechanistic details, catalyst resting states, structural elucidation | Identifying active catalytic species and short-lived intermediates in the synthesis process. acs.org |
| In-situ XAS | Oxidation state, coordination environment of metal catalysts | Studying the structure-activity relationships of heterogeneous catalysts used in the synthesis. nih.govnih.gov |
Comprehensive Environmental Impact Assessment Studies
The high stability of the carbon-fluorine bond, while beneficial for material properties, raises significant environmental concerns regarding persistence, bioaccumulation, and potential toxicity. mdpi.comsecuresite.jp As a per- and polyfluoroalkyl substance (PFAS), this compound requires thorough environmental assessment before it can be considered for widespread use.
Critical future research includes:
Biodegradation and Persistence Studies: Investigating the environmental fate of this compound is paramount. Studies should assess its susceptibility to microbial degradation under various environmental conditions (aerobic, anaerobic). nih.gov While many highly fluorinated compounds are recalcitrant, it is crucial to determine if biodegradation pathways exist, even if they are slow. mdpi.comnih.gov
Toxicity and Bioaccumulation Potential: Comprehensive toxicological studies are needed to understand the potential impact on ecosystems and human health. This includes assessing its potential to accumulate in living organisms and move up the food chain.
Development of Remediation Technologies: Given the persistence of PFAS compounds, research into effective degradation technologies is vital. nih.gov This involves exploring advanced oxidation processes (AOPs), such as UV-based treatments, sonochemical degradation, and non-thermal plasma, to break the strong C-F bonds and mineralize the compound into less harmful substances. mdpi.comsecuresite.jpiaea.org
| Environmental Research Area | Objective | Key Questions for this compound |
| Persistence & Degradation | Determine the compound's stability in the environment. | What is its environmental half-life? What are its degradation products? Can it be mineralized? mdpi.comnih.gov |
| Bioaccumulation & Toxicity | Assess the risk to living organisms. | Does it accumulate in fatty tissues? What are the acute and chronic toxicity levels for key indicator species? |
| Remediation Strategies | Develop methods to remove the compound from contaminated water or soil. | Which advanced oxidation or reduction processes are most effective and energy-efficient for its destruction? nih.goviaea.org |
Q & A
Q. How do surface interactions of this compound with nanomaterials affect catalytic performance in fluorination reactions?
Q. What molecular dynamics (MD) simulations are suitable for predicting the environmental behavior of this compound in aqueous systems?
- Methodological Answer : Use all-atom MD with explicit solvent models to simulate aggregation and interfacial behavior. Validate with small-angle X-ray scattering (SAXS) to confirm predicted micelle formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported logP values for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
